(3R)-2,4-Dioxo-3-propylcyclopentyl acetate
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Overview
Description
(3R)-2,4-Dioxo-3-propylcyclopentyl acetate is an organic compound with a unique structure that includes a cyclopentyl ring substituted with propyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,4-Dioxo-3-propylcyclopentyl acetate typically involves the reaction of a cyclopentyl derivative with propyl and acetate groups under controlled conditions. One common method involves the esterification of a cyclopentyl derivative with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,4-Dioxo-3-propylcyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-2,4-Dioxo-3-propylcyclopentyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-2,4-Dioxo-3-propylcyclopentyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3R)-2,4-Dioxo-3-methylcyclopentyl acetate
- (3R)-2,4-Dioxo-3-ethylcyclopentyl acetate
- (3R)-2,4-Dioxo-3-butylcyclopentyl acetate
Uniqueness
(3R)-2,4-Dioxo-3-propylcyclopentyl acetate is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its methyl, ethyl, or butyl analogs
Properties
CAS No. |
61697-00-5 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
[(3R)-2,4-dioxo-3-propylcyclopentyl] acetate |
InChI |
InChI=1S/C10H14O4/c1-3-4-7-8(12)5-9(10(7)13)14-6(2)11/h7,9H,3-5H2,1-2H3/t7-,9?/m1/s1 |
InChI Key |
HFPDPQLRWZYGIM-YOXFSPIKSA-N |
Isomeric SMILES |
CCC[C@@H]1C(=O)CC(C1=O)OC(=O)C |
Canonical SMILES |
CCCC1C(=O)CC(C1=O)OC(=O)C |
Origin of Product |
United States |
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